molecular formula C3H2BrF5O3S B2656466 2-Bromo-2,2-difluoroethyl trifluoromethanesulfonate CAS No. 1989672-35-6

2-Bromo-2,2-difluoroethyl trifluoromethanesulfonate

Cat. No.: B2656466
CAS No.: 1989672-35-6
M. Wt: 293
InChI Key: XWARBAIUQRCYHI-UHFFFAOYSA-N
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Description

2-Bromo-2,2-difluoroethyl trifluoromethanesulfonate is a synthetic reagent with a molecular weight of 293.01 . It is known for its diverse applications in various fields.


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C3H2BrF5O3S/c4-2(5,6)1-12-13(10,11)3(7,8)9/h1H2 .

Scientific Research Applications

Catalyst in Acylation Reactions

2-Bromo-2,2-difluoroethyl trifluoromethanesulfonate is closely related to scandium trifluoromethanesulfonate (triflate), a reagent that has demonstrated exceptional utility in acylation reactions. Scandium triflate, for example, is a highly active Lewis acid catalyst for the acylation of alcohols with acid anhydrides, facilitating the esterification of alcohols by carboxylic acids in the presence of p-nitrobenzoic anhydrides. This catalyst is particularly effective for the selective macrolactonization of omega-hydroxy carboxylic acids, demonstrating the potential utility of closely related compounds like this compound in synthetic organic chemistry (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

Precursor for Synthetically Challenging Molecules

The molecule serves as an efficient precursor for generating synthetically challenging and pharmaceutically important heterocycles. For instance, bromoethyl sulfonium trifluoromethanesulfonate, a compound with structural similarities, has been used to facilitate the formation of 4-, 5-, 6-, and 7-membered heterocycles with excellent yields. This indicates the potential of this compound in synthetic applications, particularly in the creation of complex organic molecules with pharmaceutical relevance (Ahmed et al., 2013).

Inhibition of Methanogenesis

Interestingly, related compounds like 2-bromoethanesulfonate have been explored for their biological activity, specifically in inhibiting methanogenesis in microbial cultures. While this application is distinct from the requested focus on this compound's research applications, it underscores the broad utility of bromo- and trifluoromethanesulfonate derivatives in scientific research beyond their direct use in chemical synthesis (Loffler, Ritalahti, & Tiedje, 1997).

Development of New Clickable Reagents

Further, the development of new clickable reagents for SuFEx (Sulfur(VI) Fluoride Exchange) chemistry highlights the innovation potential of compounds like this compound. These reagents, with multiple addressable handles (e.g., vinyl, bromide, and sulfonyl fluoride), enrich the toolkit for constructing complex molecules, including functionalized isoxazoles with sulfonyl fluoride moieties. This demonstrates the molecule's potential role in advancing methodologies for the regioselective synthesis of functionalized organic compounds (Leng & Qin, 2018).

Properties

IUPAC Name

(2-bromo-2,2-difluoroethyl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrF5O3S/c4-2(5,6)1-12-13(10,11)3(7,8)9/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWARBAIUQRCYHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)Br)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrF5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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